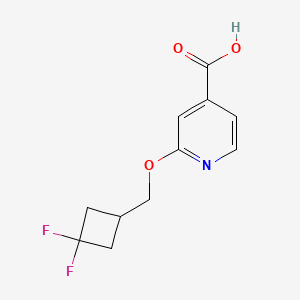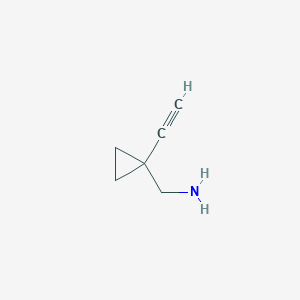
(1-Ethynylcyclopropyl)methanamine
Vue d'ensemble
Description
“(1-Ethynylcyclopropyl)methanamine” is an important chemical compound that has gained significance in the fields of medicinal and organic chemistry due to its unique properties and diverse applications. It is also known as “this compound hydrochloride” with a CAS Number of 2126159-98-4 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C6H9N.ClH/c1-2-6(5-7)3-4-6;/h1H,3-5,7H2;1H . This indicates that the molecule consists of a cyclopropyl group attached to a methanamine group with an ethynyl group attached to one of the carbon atoms of the cyclopropyl group . Physical And Chemical Properties Analysis
“this compound” appears as a powder . It has a molecular weight of 131.6 . The storage temperature is 4°C .Applications De Recherche Scientifique
Synthesis and Characterization
- The development and characterization of novel organic compounds, including derivatives of methanamines, are central to advancing materials science and organic chemistry. For instance, the synthesis of novel 1,3-Dithiolane compounds through condensation reactions, as well as the structural confirmation through NMR and X-ray diffraction, highlight the methodological advancements in characterizing complex organic molecules (Zhai Zhi-we, 2014).
Catalytic Applications and Reaction Mechanisms
- Research on catalysis and reaction mechanisms involving methanamine derivatives provides insights into more efficient synthesis processes. The synthesis of unsymmetrical NCN′ and PCN pincer palladacycles, for example, showcases the catalytic applications of methanamine derivatives in organic synthesis, demonstrating good activity and selectivity in catalytic processes (Gavin W. Roffe et al., 2016).
Antiviral and Antimicrobial Activities
- The investigation into the antiviral and antimicrobial activities of methanamine derivatives reveals their potential in developing new therapeutic agents. For instance, a study on aminoadamantane derivatives demonstrated inhibition of influenza A virus, pointing towards the specificity of these compounds as antiviral agents (N. Kolocouris et al., 1994).
Material Science and Engineering
- Methanamine derivatives play a significant role in material science, particularly in the development of new materials with desirable physical and chemical properties. The synthesis of 1-(2-Phenoxyphenyl)methanamines highlights their relevance in material science, showing selective dual serotonin and noradrenaline reuptake inhibition, which is crucial for developing novel pharmaceuticals (G. Whitlock et al., 2008).
Advanced Pharmaceutical Applications
- The development of biased agonists targeting serotonin 5-HT1A receptors underscores the importance of methanamine derivatives in pharmaceutical research. These compounds exhibit distinct signaling pathways leading to diversified therapeutic effects and reduced side effects, demonstrating the potential of methanamine derivatives in creating more effective and targeted treatments (J. Sniecikowska et al., 2019).
Safety and Hazards
Mécanisme D'action
Target of Action
It is structurally similar to methenamine , which primarily targets bacteria in the urinary tract .
Mode of Action
Formaldehyde is considered to be highly bactericidal .
Biochemical Pathways
Methenamine, a structurally similar compound, affects the biochemical pathways of bacteria in the urinary tract by releasing formaldehyde, which is toxic to the bacteria .
Pharmacokinetics
Methenamine, a structurally similar compound, is well-absorbed from the gastrointestinal tract, distributed throughout body fluids, metabolized in the liver, and excreted in the urine .
Result of Action
Methenamine, a structurally similar compound, releases formaldehyde in the urine, which is toxic to bacteria and results in their death .
Analyse Biochimique
Biochemical Properties
(1-Ethynylcyclopropyl)methanamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. The compound is known to interact with various enzymes, influencing their activity and stability. For instance, it has been observed to interact with certain aminotransferases, affecting their catalytic efficiency. Additionally, this compound can form complexes with proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK signaling pathway, leading to changes in gene expression and cellular responses. Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to active sites of enzymes, either inhibiting or activating their function. For instance, it has been found to inhibit certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events. Furthermore, this compound can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are characterized by its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and oxygen. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant physiological changes. For example, high doses of this compound have been associated with toxic effects, including liver and kidney damage. Additionally, threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with other metabolic enzymes, influencing the overall metabolic flux and levels of specific metabolites. Understanding these pathways is crucial for elucidating the compound’s metabolic fate and potential side effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier transporters, facilitating its intracellular accumulation. Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability within the body .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. These localizations are essential for the compound’s interactions with specific biomolecules and its overall biological effects .
Propriétés
IUPAC Name |
(1-ethynylcyclopropyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N/c1-2-6(5-7)3-4-6/h1H,3-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CROAZNPWQOKDFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Spiro[2.3]hexan-4-yl)acetic acid](/img/structure/B1480418.png)

![7-Phenyl-5-azaspiro[2.4]heptane](/img/structure/B1480420.png)
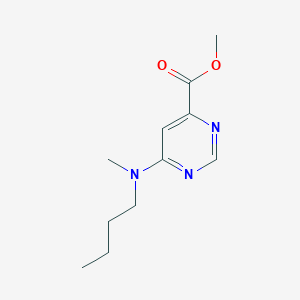
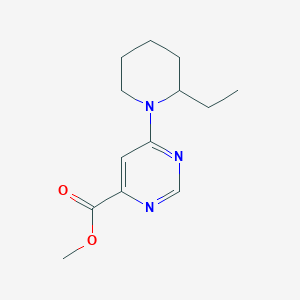


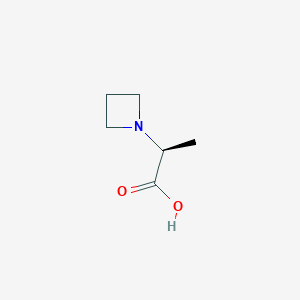
![(S)-2-(6,9-dioxo-5,8-diazaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B1480431.png)
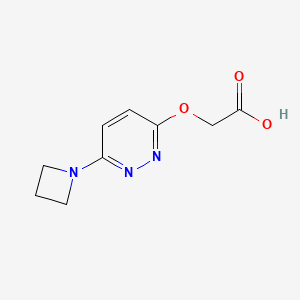
![5-Phenyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B1480434.png)
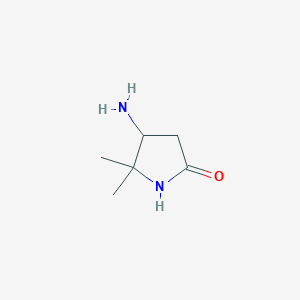
![2-(1,1-dioxidohexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridin-2-yl)acetic acid](/img/structure/B1480438.png)
